1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine is a lipid derivative composed of a phosphocholine backbone with two 18-carbon fatty acid chains, each containing a cis double bond at the 6th carbon . This compound is a type of phosphatidylcholine, which is a class of phospholipids that are major components of biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of petroselinic acid with glycerol-3-phosphate . The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity . The compound is typically stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can undergo substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Various phospholipid derivatives.
Scientific Research Applications
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Mechanism of Action
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability . The compound interacts with membrane proteins and lipids, modulating their function and activity . It also acts as a surfactant, reducing the penetrance of bacteria by forming a hydrophobic surface in the mucus .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid chains.
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine: Contains palmitoleic acid chains.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleic acid chains.
Uniqueness
1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes petroselinic acid. This gives it distinct physical and chemical properties, such as specific melting points and reactivity profiles .
Properties
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-29,42H,6-25,30-41H2,1-5H3/b28-26-,29-27-/t42-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJBLQFSKZACGJ-MMKOEKFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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